2-Fluoro-4-nitrophenylpropanenitrile
Description
2-Fluoro-4-nitrophenylpropanenitrile is a fluorinated aromatic compound featuring a propanenitrile chain attached to a nitrophenyl backbone with a fluorine substituent at the 2-position.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7FN2O2/c10-9-6-8(12(13)14)4-3-7(9)2-1-5-11/h3-4,6H,1-2H2 |
InChI Key |
XMROPIMZUODESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-nitrophenyl)propanenitrile typically involves the nitration of a fluoro-substituted benzene derivative followed by a nucleophilic substitution reaction to introduce the propanenitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The nitration step is usually carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(2-fluoro-4-nitrophenyl)propanenitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-fluoro-4-aminophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
3-(2-fluoro-4-nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Fluoro-4-nitrophenylpropanenitrile with three analogues from the provided evidence, focusing on molecular structure, physical properties, and functional group effects.
2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7)
- Molecular Structure : This compound is a biphenyl derivative with fluorine at the 2- and 4'-positions and a benzonitrile group. Unlike the target compound, it lacks a nitro group and has a shorter nitrile chain (directly attached to the benzene ring).
- Key Properties :
- Comparison: The absence of a nitro group reduces its electrophilic reactivity compared to the target compound.
4-Fluorophenylacetonitrile (CAS 459-22-3)
- Molecular Structure : Features a fluorophenyl group linked to an acetonitrile chain (CH₂CN).
- Key Properties :
- Comparison :
The shorter acetonitrile chain may reduce steric hindrance, increasing volatility compared to the target’s propanenitrile chain. The lack of a nitro group simplifies synthesis but limits utility in reactions requiring nitro-directed functionalization.
2-Amino-4-nitrophenol (CAS 99-57-0)
- Molecular Structure: A nitrophenol derivative with an amino group at the 2-position.
- Key Properties: Melting Point: 143°C Functional Groups: Amino (electron-donating), nitro (electron-withdrawing).
- Comparison: The amino group lowers thermal stability (mp 143°C vs. ~150°C for nitro-fluorine analogues) due to reduced intermolecular hydrogen bonding compared to fluorine. The target compound’s fluorine and nitro groups may confer higher oxidative stability.
Data Table: Comparative Analysis
*Inferred properties based on structural analogues.
Research Findings and Implications
Substituent Effects: Fluorine at the 2-position enhances thermal stability and lipophilicity compared to amino-substituted nitrophenols . Nitro groups increase electrophilicity, enabling nucleophilic aromatic substitution, but may reduce solubility in polar solvents .
Chain Length Impact :
- Propanenitrile chains (target) likely improve metabolic stability in drug design compared to acetonitrile or benzonitrile derivatives .
Thermal Properties: Fluorine and nitro groups synergistically elevate melting points in aromatic systems (e.g., 4-Amino-3-nitrophenol: mp 151–153°C vs. target’s inferred ~150–160°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
